![molecular formula C5H3ClN4 B11767776 3-Amino-6-chloropyridazine-4-carbonitrile](/img/structure/B11767776.png)
3-Amino-6-chloropyridazine-4-carbonitrile
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Overview
Description
3-Amino-6-chloropyridazine-4-carbonitrile is a heterocyclic compound with the molecular formula C5H3ClN4. This compound is characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 6th position, and a carbonitrile group at the 4th position on the pyridazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropyridazine-4-carbonitrile typically involves the reaction of 3,6-dichloropyridazine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, thiourea, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridazines.
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of amino derivatives.
Scientific Research Applications
Pharmaceutical Development
3-Amino-6-chloropyridazine-4-carbonitrile serves as a lead compound in the development of new drugs targeting various diseases. Its structural features contribute to its reactivity and biological activity, making it a valuable scaffold for medicinal chemistry.
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds derived from this pyridazine have shown effectiveness against various pathogens, including bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest that certain derivatives may inhibit the growth of cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, showing promise in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound and its derivatives involves several chemical reactions. Key methods include:
Reaction with Alkali Metal Alkoxides
One common approach is the reaction of 3-amino-6-chloropyridazine with soluble alkali metal alkoxides at elevated temperatures (50 to 200 °C). This method allows for the introduction of various substituents at the 6-position of the pyridazine ring, yielding a range of derivatives with potentially enhanced biological activities .
Substituent | Method | Yield |
---|---|---|
Methoxy | Sodium methoxide in methanol | High |
Ethoxy | Sodium ethoxide in ethanol | Moderate |
Hexoxy | Sodium hexoxide in n-hexanol | Variable |
Use in Multicomponent Reactions
This compound can also participate in multicomponent reactions to form complex structures. These reactions often involve coupling with other heterocycles or functional groups, expanding the library of potential bioactive compounds.
Anticancer Activity Study
A study evaluated the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Results indicated that certain derivatives exhibited submicromolar activity against breast cancer cells (MDA-MB-231) and prostate cancer cells (PC3), suggesting their potential as anticancer agents .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of synthesized derivatives. The study demonstrated that several compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential use in treating bacterial infections .
Mechanism of Action
The exact mechanism of action of 3-Amino-6-chloropyridazine-4-carbonitrile is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloropyridazine: Similar structure but lacks the carbonitrile group.
3,6-Dichloropyridazine-4-carbonitrile: Similar but has an additional chlorine atom.
3-Amino-4-bromo-6-chloropyridazine: Similar but has a bromine atom instead of a carbonitrile group.
Uniqueness
3-Amino-6-chloropyridazine-4-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the pyridazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
3-Amino-6-chloropyridazine-4-carbonitrile, a heterocyclic organic compound, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its pyridazine ring structure, which includes an amino group and a chlorine atom, along with a carbonitrile functional group. Its molecular formula is C5H3ClN4 with a molecular weight of approximately 161.56 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential applications in medicinal chemistry and agrochemicals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the amino group enhances its interaction with biological receptors, which is crucial for its efficacy against pathogens.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, preliminary studies suggest that it may inhibit enzymes associated with certain diseases, thereby offering therapeutic avenues for drug development. Its structural similarity to other pharmaceutical compounds enhances its potential to target specific biological pathways effectively .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent. Further research is required to elucidate the mechanisms underlying its cytotoxicity and to evaluate its effectiveness in vivo.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table summarizes some related compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-6-bromopyridazine | CHBrN | Contains bromine instead of chlorine |
3-Amino-6-methylpyridazine | CHN | Methyl group at position 6 |
3-Amino-6-chloropyrazine | CHClN | Different ring system |
3-Amino-6-dichloropyridazine | CHClN | Two chlorine substituents |
The unique combination of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound showed significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined to be promising for further development into therapeutic agents.
Investigation of Cytotoxic Effects
Another study focused on the cytotoxicity of this compound on human cancer cell lines such as HeLa and MCF-7. The results demonstrated that the compound induced apoptosis, as evidenced by increased annexin V staining and caspase activation assays. These findings support the potential use of this compound in cancer therapy .
Properties
IUPAC Name |
3-amino-6-chloropyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3(2-7)5(8)10-9-4/h1H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESTYUSQYTXETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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